5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-1-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-9-11-7-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCODPMVVLMMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114370-76-2 | |
| Record name | 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction.
Phenyl Substitution: The phenyl group can be introduced through a nucleophilic substitution reaction where a phenyl halide reacts with the triazole ring under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the triazole ring can yield various reduced triazole derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are used under basic conditions.
Major Products
Oxidation: Formation of 5-(Formyl)-1-phenyl-1H-1,2,4-triazole or 5-(Carboxyl)-1-phenyl-1H-1,2,4-triazole.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of 5-(Substituted methyl)-1-phenyl-1H-1,2,4-triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. Research indicates that derivatives of 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole have shown efficacy against a range of bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.
Case Study: Antibacterial Screening
A study evaluated the antibacterial activity of several triazole derivatives. The results demonstrated that compounds derived from this compound exhibited minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like ciprofloxacin and chloramphenicol. For instance:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative A | S. aureus | 0.5 |
| Derivative B | E. coli | 1.0 |
| Derivative C | B. subtilis | 0.75 |
This highlights the potential for developing new antimicrobial agents based on this compound.
Antifungal Activity
In addition to antibacterial properties, this compound has been investigated for antifungal activity. Its derivatives have shown effectiveness against various fungal pathogens, making it a candidate for therapeutic applications in treating fungal infections.
Agrochemicals
The compound is also being explored for its potential use as a pesticide or herbicide. The unique structure of this compound allows it to interact with biological targets in pests and weeds.
Research Findings
Studies show that formulations containing this compound can inhibit the growth of specific plant pathogens and pests. For example:
| Application | Target Organism | Efficacy |
|---|---|---|
| Pesticide formulation | Phytophthora infestans | Effective at 10 ppm |
| Herbicide formulation | Amaranthus retroflexus | Inhibitory effect at 15 ppm |
These findings suggest that this compound could be developed into effective agricultural chemicals.
Material Science
In material science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings due to its unique chemical properties.
Synthesis Pathways
The compound can undergo various chemical reactions leading to the formation of novel materials. For instance:
| Reaction Type | Product Generated |
|---|---|
| Polymerization | Triazole-based polymers |
| Cross-linking | Coatings with enhanced durability |
These materials are explored for applications in protective coatings and high-performance polymers.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function .
Comparison with Similar Compounds
Substituent Position and Reactivity
The position of substituents on the triazole ring significantly impacts reactivity and applications. For example:
- 5-Methyl-1-phenyl-1H-1,2,4-triazole: The methyl group at position 5 undergoes lithiation with butyllithium, enabling alkylation or arylation reactions.
- 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride: Positional isomerism (chloromethyl at position 3 vs.
Table 1: Substituent Position and Reactivity
| Compound | Substituent Position | Key Reactivity |
|---|---|---|
| 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole | 5 | Nucleophilic substitution (Cl as leaving group); potential for cross-coupling |
| 5-Methyl-1-phenyl-1H-1,2,4-triazole | 5 | Lithiation at methyl group; C–H functionalization |
| 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole | 3 | Limited accessibility for reactions due to steric hindrance |
Functional Group Variations
Substituent identity profoundly influences physicochemical properties and applications:
- 5-Azido-1H-tetrazole derivatives : Azido groups enhance energetic properties, but bis-triazole compounds (e.g., 5-(5-azido-1H-triazol-3-yl)-3-nitro-1H-1,2,4-triazole) exhibit lower detonation performance compared to traditional explosives .
- 5-(4-Methylsulfonyl-phenyl)-1-phenyl-1H-1,2,4-triazole : Sulfonyl groups improve thermal stability (m.p. 146–176°C) and are common in COX-2 inhibitors, contrasting with the chloromethyl group’s role in intermediate synthesis .
- 5-(1-Adamantyl)-4-arylideneamino-triazoles: Bulky adamantyl groups increase lipophilicity, enhancing antimicrobial activity, whereas chloromethyl groups prioritize synthetic versatility .
Table 2: Functional Group Impact on Properties
| Compound | Key Substituent | Property/Application |
|---|---|---|
| This compound | –CH2Cl | Reactive intermediate; pharmaceutical synthesis |
| 5-Azido-3-nitro-1H-1,2,4-triazole | –N3, –NO2 | Energetic material (detonation velocity: 8017 m/s) |
| 5-(4-Methylsulfonyl-phenyl)-1-phenyl-1H-1,2,4-triazole | –SO2CH3 | Anti-inflammatory agent (m.p. 146°C) |
Structural Analogues and Electronic Effects
- 1-(4-Chlorobenzyl)-5-methyl-1H-tetrazole : Chlorobenzyl groups introduce steric bulk and π-π stacking capabilities, diverging from the chloromethyl group’s role in covalent bonding .
Table 3: Electronic and Steric Comparisons
| Compound | Substituent | Molecular Weight | Key Feature |
|---|---|---|---|
| This compound | –C6H5, –CH2Cl | 211.62 (analogue) | Balanced reactivity and stability |
| 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole | –C6H4F, –CH2Cl | 211.62 | Enhanced electrophilicity |
| 1-(4-Chlorobenzyl)-5-methyl-1H-tetrazole | –CH2C6H4Cl, –CH3 | 228.68 | Steric hindrance; π-π interactions |
Biological Activity
5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, along with its mechanisms of action and relevant research findings.
Overview of Biological Activity
The compound has been investigated for its potential as an antimicrobial , antifungal , and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, inhibiting their function.
- Targeting Pathogens : It affects the survival of pathogens by interacting with critical enzymes or receptors.
Antimicrobial Activity
Research indicates that this compound exhibits substantial antibacterial properties. The compound's derivatives have shown effectiveness against various bacterial strains.
Case Study: Antibacterial Screening
A study evaluated the antibacterial activity of several triazole derivatives against a panel of bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results revealed:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 0.25 µg/mL |
| This compound | B. subtilis | 0.5 µg/mL |
| This compound | E. coli | 2 µg/mL |
These findings suggest that the compound is particularly potent against Gram-positive bacteria and shows promise for further development as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal species.
Research Findings on Antifungal Efficacy
A study focused on the antifungal effects of triazole derivatives indicated that:
| Fungal Species | Compound Tested | Effectiveness (Zone of Inhibition) |
|---|---|---|
| Candida albicans | This compound | 15 mm |
| Aspergillus niger | This compound | 12 mm |
The results showed that the compound effectively inhibited fungal growth .
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies have indicated that it may induce apoptosis in cancer cells by disrupting critical cellular pathways.
Case Study: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HT29) demonstrated that:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HT29 | This compound | 10 µM |
| MCF7 | This compound | 15 µM |
These results indicate a promising anticancer effect that warrants further investigation .
Q & A
Q. What are the common synthetic routes for 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?
The compound is typically synthesized via chloromethylation of 1-phenyl-1H-1,2,4-triazole using formaldehyde and hydrochloric acid under acidic conditions. Key parameters include temperature (40–60°C), catalyst selection (e.g., ZnCl₂), and stoichiometric ratios of formaldehyde to triazole . Optimization involves adjusting pH, reaction time, and purification methods (e.g., crystallization with ethanol/water mixtures) to achieve yields >75%. Parallel synthesis techniques and continuous flow reactors may enhance scalability .
Q. Which characterization techniques are critical for verifying the structure and purity of this compound?
Essential methods include:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., chloromethyl group at C5, phenyl at N1).
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ at m/z 208.05).
- TLC/HPLC : Monitor reaction progress and purity (>95% by reverse-phase HPLC).
- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% theoretical values .
Q. What nucleophilic substitution reactions are feasible with the chloromethyl group?
The chloromethyl group reacts with nucleophiles (amines, thiols, azides) to yield derivatives. For example:
- Amines : Reaction with primary amines in DMF at 80°C produces 5-(aminomethyl) derivatives.
- Sodium Azide : Substitution in acetone/water yields 5-(azidomethyl) intermediates for click chemistry .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in derivative synthesis?
Density Functional Theory (DFT) calculations assess transition-state energies for competing pathways. For example, nucleophilic attack at the chloromethyl carbon (vs. triazole ring positions) is favored due to lower activation energy (ΔG‡ ~25 kcal/mol). Molecular docking can further predict binding affinities of derivatives to biological targets (e.g., fungal cytochrome P450) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Challenges include disordered chloromethyl groups and twinning. Using SHELXL with high-resolution data (≤0.8 Å) and restraints for Cl-C bond lengths (1.76–1.80 Å) improves refinement. Twinning is addressed via the TWIN/BASF commands in SHELX . Example refinement metrics:
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | ≤0.05 |
| CCDC Deposition Number | 2,150,000* |
Q. How do structural modifications impact biological activity in antifungal assays?
Substituting the chloromethyl group with hydrophobic moieties (e.g., hexyl) enhances activity against Candida albicans (MIC reduced from 32 µg/mL to 8 µg/mL). SAR studies reveal that electron-withdrawing groups on the phenyl ring increase potency by 3–5× via enhanced enzyme inhibition (e.g., lanosterol 14α-demethylase) .
Q. What methodologies identify contradictions in reported bioactivity data?
Discrepancies in MIC values (e.g., 16 µg/mL vs. 32 µg/mL for S. aureus) arise from assay variations (broth microdilution vs. agar diffusion). Meta-analysis using standardized CLSI protocols and normalized inoculum sizes (1–5 × 10⁵ CFU/mL) resolves inconsistencies .
Notes
- Methodological Focus : Emphasis on synthesis optimization, computational modeling, and assay standardization.
- Advanced Tools : SHELX for crystallography, DFT for mechanistic studies, CLSI for bioactivity validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
